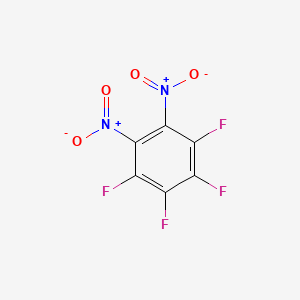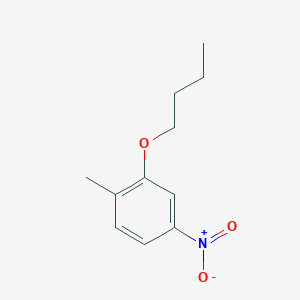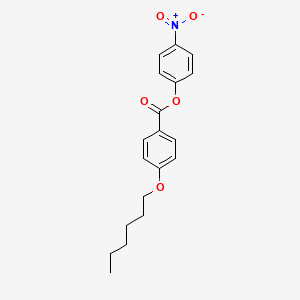
1,2,3,4-Tetrafluoro-5,6-dinitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrafluoro-5,6-dinitrobenzene is a chemical compound characterized by the presence of four fluorine atoms and two nitro groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4-Tetrafluoro-5,6-dinitrobenzene typically involves the nitration of tetrafluorobenzene derivatives. One common method includes the use of peroxytrifluoroacetic acid to introduce nitro groups into the tetrafluorobenzene structure . Another approach involves the amination of pentafluoronitrobenzene, followed by nitration .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. Controlling reaction conditions such as temperature, pressure, and the use of catalysts can enhance yield and efficiency. Techniques like TLC monitoring and ‘dry column’ chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetrafluoro-5,6-dinitrobenzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: This compound can react with nucleophiles, leading to the substitution of fluorine atoms.
Electrophilic Aromatic Substitution: The nitro groups make the benzene ring less reactive towards electrophiles, but under specific conditions, further nitration or halogenation can occur.
Common Reagents and Conditions:
Nucleophilic Reagents: Methanol, thioureas, and other nucleophiles.
Electrophilic Reagents: Nitric acid, sulfuric acid, and halogens.
Major Products Formed:
Substituted Diaryl Sulphides: Formed from reactions with thioureas.
Substituted Benzene Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
1,2,3,4-Tetrafluoro-5,6-dinitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other fluorinated compounds and heterocycles.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: Employed in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrafluoro-5,6-dinitrobenzene involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing nitro groups and fluorine atoms influences its chemical behavior:
Nucleophilic Aromatic Substitution: The compound forms a Meisenheimer complex during nucleophilic attack, leading to the substitution of fluorine atoms.
Electrophilic Aromatic Substitution: The nitro groups stabilize the intermediate benzenonium ion, facilitating substitution reactions.
Comparison with Similar Compounds
1,2,3,4-Tetrafluoro-5,6-dinitrobenzene can be compared with other similar compounds:
1,2,4,5-Tetrafluoro-3,6-dinitrobenzene: Similar structure but different positioning of nitro groups.
2,3,4,5-Tetrafluoronitrobenzene: Contains only one nitro group, leading to different reactivity.
1,2,3,4-Tetrafluoro-5,6-diaminobenzene: Contains amino groups instead of nitro groups, resulting in different chemical properties.
Properties
CAS No. |
16582-87-9 |
|---|---|
Molecular Formula |
C6F4N2O4 |
Molecular Weight |
240.07 g/mol |
IUPAC Name |
1,2,3,4-tetrafluoro-5,6-dinitrobenzene |
InChI |
InChI=1S/C6F4N2O4/c7-1-2(8)4(10)6(12(15)16)5(3(1)9)11(13)14 |
InChI Key |
UADCAFDKRQVDJM-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2,2-Dichloro-1-(4-methyl-3-nitrophenyl)ethenyl]-1-methyl-2-nitrobenzene](/img/structure/B11707517.png)
![N-[2,2,2-trichloro-1-({[(2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]-1-naphthamide](/img/structure/B11707521.png)
![1-{3-[4-(diphenylmethyl)piperazin-1-yl]propyl}-2-phenyl-1H-indole](/img/structure/B11707528.png)

![3,5-dinitro-N-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]benzamide](/img/structure/B11707540.png)
![1-Methyl-3-phenylbenzo[f]quinoline](/img/structure/B11707542.png)
![N-(4-Bromophenyl)-4-[4-(4-cyanophenoxy)phenoxy]benzamide](/img/structure/B11707553.png)

![ethyl 4-[3-(1H-indol-3-yl)propanamido]benzoate](/img/structure/B11707560.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(thiophen-2-yl)quinoline-4-carbohydrazide](/img/structure/B11707578.png)
![2,4-Diethyl 5-[2-(4-chlorophenoxy)acetamido]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11707586.png)

![N-(3-methylphenyl)-2-{(3Z)-3-[(3-nitrobenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11707596.png)

